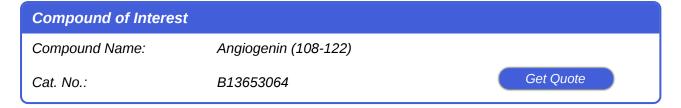


Application Notes and Protocols: Synthesis and Purification of Angiogenin (108-122) Peptide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenin (ANG) is a potent signaling protein involved in the process of angiogenesis, the formation of new blood vessels. The C-terminal fragment of angiogenin, specifically the peptide sequence 108-122 (ENGLPVHLDQSIFRR), has been identified as an inhibitor of the full-length protein's ribonucleolytic and biological activities. This inhibitory action makes the **Angiogenin** (108-122) peptide a valuable tool for studying the mechanisms of angiogenesis and a potential therapeutic agent. These application notes provide detailed protocols for the chemical synthesis, purification, and characterization of the **Angiogenin** (108-122) peptide.

Materials and Equipment Peptide Synthesis

- Fmoc-Rink Amide MBHA resin
- Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Phe-OH, Fmoc-Ile-OH, Fmoc-Ser(tBu)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Leu-OH, Fmoc-His(Trt)-OH, Fmoc-Val-OH, Fmoc-Pro-OH, Fmoc-Gly-OH, Fmoc-Asn(Trt)-OH, Fmoc-Glu(OtBu)-OH)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade



- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure®
- Acetic anhydride
- N,N-Diisopropylethylamine (DIPEA)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dithiothreitol (DTT)
- Phenol
- · Diethyl ether, cold

Peptide Purification and Analysis

- High-Performance Liquid Chromatography (HPLC) system with a preparative and analytical C18 column
- · Acetonitrile (ACN), HPLC grade
- · Water, HPLC grade
- · Trifluoroacetic acid (TFA), HPLC grade
- Mass spectrometer (e.g., ESI-MS)
- Lyophilizer

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of Angiogenin (108-122)



This protocol is based on Fmoc/tBu solid-phase peptide synthesis strategy. The sequence of **Angiogenin (108-122)** is H-Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-NH2.

- 1. Resin Swelling:
- Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
- 2. Fmoc Deprotection:
- Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes.
- Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
- 3. Amino Acid Coupling:
- Activate the Fmoc-amino acid (4 equivalents relative to resin loading) with DIC (4 equivalents) and OxymaPure® (4 equivalents) in DMF for 5-10 minutes.
- Add the activated amino acid solution to the deprotected resin and couple for 2 hours.
- Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
- 4. Capping (Optional but Recommended):
- After each coupling step, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
- 5. Chain Elongation:
- Repeat steps 2-4 for each amino acid in the sequence, starting from the C-terminal Arginine and proceeding to the N-terminal Glutamic acid.

Table 1: Quantitative Data for Fmoc-SPPS of Angiogenin (108-122)



Parameter	Value
Resin	Fmoc-Rink Amide MBHA
Resin Loading	0.5 mmol/g
Scale	0.1 mmol
Fmoc-Amino Acid Excess	4 equivalents
Coupling Reagent (DIC)	4 equivalents
Additive (OxymaPure®)	4 equivalents
Deprotection Reagent	20% Piperidine in DMF
Coupling Time	2 hours per amino acid
Washing Solvents	DMF, DCM

II. Cleavage and Deprotection

1. Resin Preparation:

 After the final amino acid coupling and deprotection, wash the peptide-resin with DCM and dry under vacuum.

2. Cleavage Cocktail Preparation:

• Prepare a cleavage cocktail of TFA/TIS/Water/DTT/Phenol (90:2.5:2.5:2.5:2.5, v/v/v/w/w).

3. Cleavage Reaction:

 Add the cleavage cocktail to the dried peptide-resin and incubate for 3-4 hours at room temperature with occasional swirling.

4. Peptide Precipitation:

- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding cold diethyl ether.



- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Dry the crude peptide pellet under vacuum.

III. Peptide Purification

- 1. Sample Preparation:
- Dissolve the crude peptide in a minimal amount of Buffer A (see Table 2).
- 2. HPLC Purification:
- Purify the crude peptide using a preparative reverse-phase HPLC system.

Table 2: HPLC Purification Parameters

Parameter	Condition
Column	Preparative C18, 10 μm, 250 x 22 mm
Mobile Phase A	0.1% TFA in Water
Mobile Phase B	0.1% TFA in Acetonitrile
Gradient	5-65% B over 60 minutes
Flow Rate	15 mL/min
Detection Wavelength	220 nm

- 3. Fraction Analysis and Lyophilization:
- Collect fractions corresponding to the major peak.
- Analyze the purity of the collected fractions by analytical RP-HPLC.
- Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

IV. Peptide Characterization

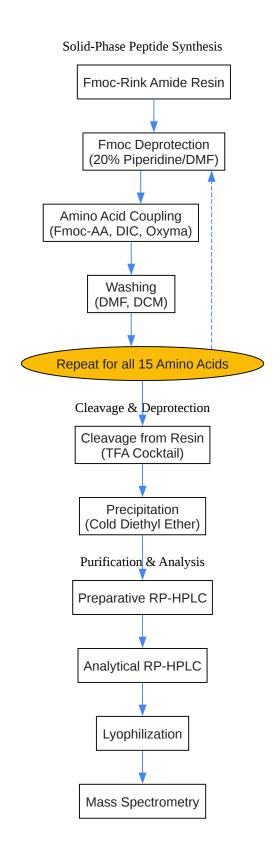
1. Mass Spectrometry:



- Confirm the identity of the purified peptide by determining its molecular weight using electrospray ionization mass spectrometry (ESI-MS).
- The theoretical molecular weight of **Angiogenin (108-122)** (C₇₈H₁₂₅N₂₅O₂₃) is 1780.98 Da. [1] The observed mass should correspond to this value.

Experimental Workflow and Signaling Pathway Diagrams

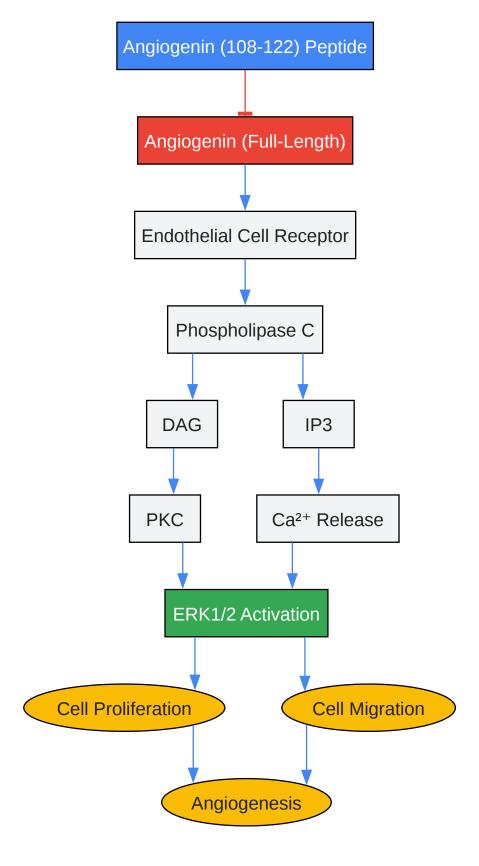




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Caption: Workflow for the synthesis and purification of Angiogenin (108-122).





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Caption: Angiogenin signaling pathway and inhibition by the 108-122 peptide.



Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the successful synthesis, purification, and characterization of the **Angiogenin (108-122)** peptide. Adherence to these methodologies will enable researchers to produce high-purity peptide for use in a variety of research applications, including the investigation of angiogenesis and the development of novel therapeutic strategies. The provided diagrams offer a clear visual representation of the experimental workflow and the relevant biological pathway.

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References

- 1. medchemexpress.com [medchemexpress.com]
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